3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound features a methyl group and a thienyl substituent, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. The thienyl group enhances the electronic properties of the compound, making it a subject of interest for drug discovery and development.
3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole can be classified under the category of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thienyl group is particularly significant as it can influence the biological activity and reactivity of the compound.
The synthesis of 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole typically involves cyclization reactions using appropriate precursors. Common methods include:
The technical aspects of synthesizing 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using triethylamine as a base in reflux conditions has been noted to yield favorable results in related oxadiazole syntheses .
3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The specific conditions for these reactions vary widely depending on the desired outcome but often involve catalysts or specific reagents to facilitate transformations.
The mechanism of action for 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole primarily relates to its interactions with biological targets. Research indicates that compounds within this class can inhibit specific enzymes or disrupt cellular processes associated with disease states such as cancer or bacterial infections . The thienyl moiety plays a crucial role in modulating these interactions due to its electronic properties.
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, languished in obscurity for nearly 80 years until its photochemical rearrangement properties sparked renewed interest in the mid-20th century [9]. The 1940s marked the beginning of systematic biological studies, culminating in the 1960s approval of Oxolamine as the first commercial drug featuring this core—a cough suppressant acting on sensory nerves in the lungs [5]. This breakthrough validated the pharmacophore and accelerated medicinal chemistry exploration.
The 1980s–2000s witnessed an exponential growth in applications, driven by the ring’s bioisosteric versatility. It effectively mimics ester, amide, and carboxylate groups while offering superior metabolic stability due to resistance to enzymatic hydrolysis [5] [9]. Notable FDA-approved drugs incorporating 1,2,4-oxadiazoles include:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1940s | Systematic biological screening initiated | Discovery of antitussive properties |
1960 | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
2011 | Isolation of Phidianidines A & B | First natural products containing 1,2,4-oxadiazole |
2014 | Ataluren approval | Treatment of genetic disorders via stop-codon read-through |
A significant paradigm shift occurred in 2011 with the discovery of Phidianidines A and B—naturally occurring 1,2,4-oxadiazole alkaloids isolated from the sea slug Phidiana militaris. These compounds demonstrated potent cytotoxicity against tumor cell lines (HeLa, C6) and agonism at PTP1B and CXCR4 receptors, highlighting the scaffold’s relevance in natural product chemistry [9].
3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole (Chemical Formula: C₇H₆N₂OS; Molecular Weight: 166.20 g/mol) exemplifies strategic molecular design leveraging the 1,2,4-oxadiazole scaffold. Its architecture features two distinct substituents:
Table 2: Physicochemical Properties of 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₇H₆N₂OS | [Evitachem Product Data] |
Molecular Weight | 166.20 g/mol | [Evitachem Product Data] |
IUPAC Name | 3-methyl-5-(thiophen-3-yl)-1,2,4-oxadiazole | [Evitachem Product Data] |
Appearance | Crystalline solid | [Evitachem Product Data] |
Solubility | Soluble in DMSO, DMF; limited in water | [Evitachem Product Data] |
Canonical SMILES | CC1=NOC(=N1)C2=CSC=C2 | [Evitachem Product Data] |
Aromaticity Index | Lower than benzene or 1,3,4-oxadiazole | UV spectral analysis [9] |
The compound exhibits reduced aromaticity compared to other oxadiazole isomers, as confirmed by UV spectroscopy. While 1,3,4-oxadiazole derivatives show significant bathochromic shifts upon aryl substitution (indicating extended conjugation), 1,2,4-oxadiazoles like this compound display modest shifts (λmax ~245–250 nm for phenyl analogues), confirming their behavior as conjugated dienes rather than true aromatic systems [9]. This electronic profile enhances reactivity toward nucleophiles. Stability remains high under physiological conditions, though strong acids/bases can degrade the ring [1].
The 3-thienyl substituent is pivotal in defining the compound’s electronic and steric properties. Thiophene—a sulfur-containing heterocycle—imparts three critical features:
The 3-thienyl orientation uniquely positions the sulfur meta to the oxadiazole linkage, creating an electronically asymmetric scaffold. This asymmetry directs electrophilic substitution on the thiophene ring preferentially to the 2- and 5-positions, enabling regioselective derivatization [7]. In biological contexts, the thienyl group enhances binding to CNS targets and kinases, as evidenced by phidianidine alkaloids (containing 1,2,4-oxadiazole-thiophene hybrids) showing nanomolar affinity for μ-opioid receptors [9].
Table 3: Reactivity Modes of 3-Thienyl Substituent in 1,2,4-Oxadiazole Derivatives
Reaction Type | Conditions | Products | Biological Implications |
---|---|---|---|
Nucleophilic Substitution | Halogenation at C2/C5 of thiophene | 2-Bromo- or 5-iodo derivatives | Enhanced halogen bonding; radioiodination potential |
Oxidation | mCPBA, H₂O₂ | Sulfoxide (→ Sulfone) | Tunable electron-withdrawing properties; prodrug activation |
Metal-Catalyzed Coupling | Suzuki-Miyaura (Pd catalysis) | Biaryl conjugates | Library diversification for SAR studies |
Reduction | Catalytic hydrogenation | Tetrahydrothiophene adducts | Altered ring conformation; enhanced solubility |
The methyl group at position 3 provides steric blockade of nucleophilic attack, augmenting hydrolytic stability. Combined with the thienyl group’s electronic effects, this creates a balanced pharmacophore suitable for CNS penetration (calculated LogP ≈ 2.3) and enzyme inhibition [1] [9]. Recent agricultural studies demonstrate that thiophene-oxadiazole hybrids exhibit exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀: 19.44 µg/mL), outperforming commercial agents like thiodiazole copper (EC₅₀: 99.31 µg/mL) [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8